Cas no 80582-39-4 ((S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL)
(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL Chemical and Physical Properties
Names and Identifiers
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- (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL
- (2S)-2-amino-3-(3,4-dimethoxyphenyl)-1-propanol
- (S)-BETA-(3,4-DIMETHOXYPHENYL)ALANINOL
- KTYIPWPXWFHMBD-VIFPVBQESA-N
- (S)-b-Amino-3,4-dimethoxybenzenepropanol
- (2S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
- SCHEMBL7290411
- b-(3,4-dimethoxyphenyl)alaninol
- 1213931-04-4
- AKOS015891087
- (S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
- 80582-39-4
-
- MDL: MFCD11615804
- Inchi: 1S/C11H17NO3/c1-14-10-4-3-8(5-9(12)7-13)6-11(10)15-2/h3-4,6,9,13H,5,7,12H2,1-2H3/t9-/m0/s1
- InChI Key: KTYIPWPXWFHMBD-VIFPVBQESA-N
- SMILES: OC[C@H](CC1C=CC(=C(C=1)OC)OC)N
Computed Properties
- Exact Mass: 211.12084340g/mol
- Monoisotopic Mass: 211.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.7Ų
(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | P35983-1G |
(S)-b-Amino-3,4-dimethoxybenzenepropanol |
80582-39-4 | 95% | 1G |
$415 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594117-1g |
(S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol |
80582-39-4 | 98% | 1g |
¥3985.00 | 2024-07-28 | |
| Ambeed | A662704-1g |
(S)-b-Amino-3,4-dimethoxybenzenepropanol |
80582-39-4 | 95% | 1g |
$446.0 | 2025-04-16 |
(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL Suppliers
(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL
Comprehensive Overview of (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL (CAS No. 80582-39-4)
(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL, with the CAS number 80582-39-4, is a chiral organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a stereogenic center at the 3-position, making it a valuable intermediate in the synthesis of enantiomerically pure drugs. The presence of 3,4-dimethoxyphenyl and propan-1-ol moieties enhances its versatility in medicinal chemistry applications, particularly in targeting neurological and cardiovascular pathways.
In recent years, the demand for chiral building blocks like (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL has surged due to their role in developing precision therapeutics. Researchers are increasingly focusing on enantioselective synthesis to minimize side effects and improve drug efficacy. This compound's structural uniqueness aligns with trends in personalized medicine, where tailored treatments are designed based on individual genetic profiles. Its CAS No. 80582-39-4 is frequently searched in academic and industrial databases, reflecting its relevance in drug discovery pipelines.
The 3,4-dimethoxyphenyl group in this compound is notable for its electron-donating properties, which influence binding affinity to biological targets. This feature is exploited in designing dopamine receptor modulators and serotonin reuptake inhibitors, addressing conditions like Parkinson's disease and depression. Moreover, the propan-1-ol segment contributes to solubility and bioavailability, critical factors in formulation development. These attributes make CAS 80582-39-4 a hotspot for patent filings and collaborative research.
From a synthetic chemistry perspective, (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL is synthesized via asymmetric hydrogenation or enzymatic resolution, methods that align with green chemistry principles. The compound's high enantiomeric purity (>99% ee) is crucial for regulatory compliance in GMP manufacturing. Recent advancements in continuous flow chemistry have further optimized its production, reducing waste and energy consumption—a response to the growing emphasis on sustainable pharmaceutical processes.
In drug delivery systems, this compound's amino-alcohol functionality enables conjugation with nanocarriers for targeted therapy. Its logP value and hydrogen bonding capacity are meticulously studied to predict blood-brain barrier permeability, a key consideration for CNS-active drugs. These properties resonate with current searches on "improving drug bioavailability" and "CNS drug design," highlighting its intersection with trending biopharmaceutical queries.
Analytical characterization of 80582-39-4 employs HPLC-MS and chiral chromatography to ensure batch consistency. The compound's spectral data (IR, NMR) are extensively documented in open-access journals, supporting reproducible research—a priority in the FAIR data movement. Its thermal stability and crystallinity are also investigated for solid-state formulation, addressing industry needs for stable APIs.
Beyond pharmaceuticals, (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL finds niche applications in agrochemicals as a precursor for chiral pesticides. Its environmental fate and ecotoxicity profiles are under scrutiny to meet REACH regulations, reflecting the broader shift toward eco-friendly crop protection. This dual-use potential positions it as a cross-disciplinary asset in life sciences.
In conclusion, CAS No. 80582-39-4 exemplifies the convergence of chiral technology, sustainable synthesis, and therapeutic innovation. Its prominence in PubMed citations and chemical vendor catalogs underscores its enduring value. As AI-driven drug discovery accelerates, compounds like this will remain pivotal in bridging computational predictions with tangible clinical outcomes.
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